molecular formula C16H20N4O3S B2633947 2-(2-methoxyphenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide CAS No. 2034378-87-3

2-(2-methoxyphenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide

Cat. No.: B2633947
CAS No.: 2034378-87-3
M. Wt: 348.42
InChI Key: QKDUWYGEKXWBKF-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide (CAS 2034378-87-3) is a synthetic organic compound with a molecular formula of C16H20N4O3S and a molecular weight of 348.42 g/mol. This molecule features a unique heterocyclic architecture that combines a 1,2,5-thiadiazole moiety, a piperidine core, and a methoxyphenoxyacetamide side chain . The distinct electron-withdrawing properties of the thiadiazole ring, combined with the conformational flexibility of the piperidine, make this compound a promising scaffold in medicinal chemistry research for exploring structure-activity relationships and developing novel bioactive ligands . Its structural features suggest potential for targeting various biological pathways. Notably, piperidine-based compounds have been investigated as AMP-activated protein kinase (AMPK) agonists, which are a key target for metabolic disorders. AMPK activation can help overcome insulin resistance, lower blood sugar and blood lipid levels, and possesses anti-inflammatory and anti-fibrosis properties . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Analytical characterization confirms high purity and stability, making it a reliable tool for research applications requiring precise molecular interactions . Key Identifiers: CAS Number: 2034378-87-3; Molecular Formula: C16H20N4O3S; Molecular Weight: 348.42 g/mol; SMILES: COc1ccccc1OCC(=O)NC1CCN(CC1)c1nsnc1 .

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-22-13-4-2-3-5-14(13)23-11-16(21)18-12-6-8-20(9-7-12)15-10-17-24-19-15/h2-5,10,12H,6-9,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDUWYGEKXWBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide typically involves multiple steps:

    Formation of the methoxyphenoxy intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated compound under basic conditions to form the methoxyphenoxy intermediate.

    Synthesis of the thiadiazole ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Formation of the piperidine intermediate: The piperidine ring is synthesized by reacting a suitable amine with a halogenated compound under basic conditions.

    Coupling reactions: The methoxyphenoxy intermediate, thiadiazole ring, and piperidine intermediate are coupled together using appropriate coupling agents and reaction conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

    Substitution: Various nucleophiles or electrophiles under suitable reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with structurally related analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
Target : 2-(2-Methoxyphenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide C₁₇H₂₁N₄O₃S₂ ~401.5* Not reported 1,2,5-Thiadiazol-3-yl, piperidin-4-yl, 2-methoxyphenoxy
2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k, ) C₁₂H₁₃N₃O₃S₂ 327.4 135–136 1,3,4-Thiadiazol-2-yl, methylthio substituent, no piperidine
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5l, ) C₁₃H₁₅N₃O₃S₂ 341.5 138–140 1,3,4-Thiadiazol-2-yl, ethylthio substituent
Methoxyacetylfentanyl () C₂₂H₂₈N₂O₂ 352.5 Not reported Piperidin-4-yl with phenylethyl group, phenylacetamide, opioid activity
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () C₁₁H₈Cl₂N₂OS 303.2 489–491 Thiazol-2-yl, dichlorophenyl group, planar amide with hydrogen bonding

*Calculated based on formula.

Key Observations:

Thiadiazole Isomerism: The target’s 1,2,5-thiadiazole differs from the 1,3,4-thiadiazole in compounds.

Piperidine vs. Thiadiazole Linkage : The target’s piperidin-4-yl group provides a six-membered ring with conformational flexibility, unlike rigid thiadiazole-linked analogs (e.g., 5k, 5l). This could enhance binding to three-dimensional biological targets .

Substituent Effects : Methylthio (5k) and ethylthio (5l) groups in 1,3,4-thiadiazoles lower melting points (135–140°C) compared to dichlorophenyl-thiazol analogs (489–491°C), highlighting how substituents influence crystallinity .

Pharmacological Implications: Methoxyacetylfentanyl () demonstrates that acetamide-piperidine structures can exhibit potent neurological activity. The target’s 1,2,5-thiadiazole may redirect bioactivity toward non-opioid pathways, such as antimicrobial or anticancer targets .

Biological Activity

The compound 2-(2-methoxyphenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide (CAS Number: 2034237-99-3) has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H21N3O5SC_{18}H_{21}N_{3}O_{5}S with a molecular weight of approximately 391.4 g/mol. The structure incorporates a methoxyphenoxy group linked to a thiadiazole-piperidine moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₁N₃O₅S
Molecular Weight391.4 g/mol
CAS Number2034237-99-3

Anticancer Potential

Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit cell growth in human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines.

Case Study: A study reported that compounds similar to this compound demonstrated GI50 values ranging from 0.74 to 10.0 μg/mL against these cell lines, suggesting promising anticancer activity .

The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest. The compound may activate caspases involved in the apoptotic pathway, leading to programmed cell death in malignant cells. Additionally, structure-activity relationship (SAR) analyses indicate that modifications in the thiadiazole ring can enhance biological activity .

Pharmacological Applications

Beyond anticancer properties, the compound's diverse functional groups suggest potential applications in treating other diseases. Its piperidine structure may enhance its ability to interact with various biological targets, including G protein-coupled receptors (GPCRs), which are pivotal in numerous signaling pathways .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of HCT116, H460, MCF-7
Apoptosis InductionActivation of caspases
GPCR InteractionPotential modulation of signaling

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